molecular formula C21H19N3O5 B2728956 N-(2-methoxy-4-nitrophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 941988-97-2

N-(2-methoxy-4-nitrophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2728956
CAS No.: 941988-97-2
M. Wt: 393.399
InChI Key: ZATNEAOXWPJZHW-UHFFFAOYSA-N
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Description

N-(2-methoxy-4-nitrophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a small molecule research chemical based on a 1,2-dihydropyridin-2-one scaffold, a structure of high interest in medicinal chemistry for its potential as a kinase inhibitor or modulator of various enzymatic targets. The compound's structure integrates a 2-methoxy-4-nitrophenyl group and a 2-methylbenzyl substituent, suggesting potential for targeted protein interaction. This reagent is provided as a tool compound to support hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and high-throughput screening in early-stage drug discovery. It is intended for use in in vitro biochemical and cellular assays to investigate its mechanism of action and pharmacological profile. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5/c1-14-6-3-4-7-15(14)13-23-11-5-8-17(21(23)26)20(25)22-18-10-9-16(24(27)28)12-19(18)29-2/h3-12H,13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATNEAOXWPJZHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxy-4-nitrophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H19N3O5
  • Molecular Weight : 393.399 g/mol
  • Functional Groups : This compound features a dihydropyridine ring, methoxyphenyl group, and methylbenzyl group, contributing to its diverse chemical reactivity and biological activity .

Biological Activity

Mechanisms of Action
this compound is believed to function through various mechanisms:

  • Enzyme Inhibition : It may act as an enzyme inhibitor, modulating key signaling pathways that affect cellular functions. This property is critical for its potential therapeutic applications .
  • Anticancer Properties : Preliminary studies suggest that this compound exhibits anticancer effects, possibly through the inhibition of tumor growth in various cancer cell lines .
  • Anti-inflammatory Effects : The compound has also shown promise in reducing inflammation, which could be beneficial for treating inflammatory diseases .

Research Findings

Several studies have explored the biological activity of this compound:

  • In vitro Studies : Laboratory experiments have demonstrated that this compound can inhibit specific enzymes associated with cancer progression. For instance, it has been shown to inhibit proteolytic enzymes involved in tumor metastasis .
  • In vivo Studies : Animal models have indicated that this compound can significantly reduce tumor size and improve survival rates in cancer-bearing subjects. These findings support its potential as a therapeutic agent against certain types of cancer .
  • Mechanistic Insights : Computational studies have provided insights into the interaction of this compound with molecular targets. Docking simulations suggest that it binds effectively to active sites of relevant enzymes, indicating its potential as a lead compound for drug development .

Synthesis

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis begins with commercially available precursors such as 2-methoxy-4-nitroaniline and 2-methylbenzylamine.
  • Reaction Conditions : A common synthetic route involves the Biginelli reaction or modifications thereof under controlled conditions (temperature, solvent) to optimize yield and purity .
  • Yield Optimization : Techniques such as microwave-assisted synthesis have been reported to enhance the efficiency of the reaction and improve yields .

Case Studies

StudyFindings
Study 1Demonstrated enzyme inhibition leading to reduced tumor growth in vitro.
Study 2Showed significant anti-inflammatory effects in animal models.
Study 3Computational docking suggested strong binding affinity to target enzymes involved in cancer progression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Features

The table below compares the target compound with four structurally related analogs:

Compound Name R1 (Pyridine Substitution) R2 (Phenyl Substitution) Molecular Weight (g/mol) Key Biological Activity Reference
Target Compound 1-(2-methylbenzyl) 2-methoxy-4-nitrophenyl ~407.4 (calculated) Hypothesized kinase inhibition N/A
N-(4-Fluoro-3-Nitrophenyl)-1-(2-Methylbenzyl)-2-Oxo-1,2-DHPC 1-(2-methylbenzyl) 4-fluoro-3-nitrophenyl ~395.3 Undisclosed (structural analog)
BMS-777607 1-(4-fluorophenyl) 4-ethoxy (linked via aryloxy) 529.9 Met kinase inhibitor (IC₅₀ = 3.9 nM)
N-(3-Bromo-2-Methylphenyl)-2-Oxo-1,2-DHPC Unsubstituted 3-bromo-2-methylphenyl 335.2 Crystallographic study
4-[1-(4-Chloro-Benzoyl)-2-Oxo-1,2-DH-Indol-3-Ylideneamino]-N-(4,6-Dimethyl-Pyrimidin-2-Yl)-BSA Indole-based scaffold 4-chlorobenzoyl ~541.1 Antimicrobial (broad spectrum)

Abbreviations : DHPC = Dihydropyridine-3-carboxamide; BSA = Benzenesulfonamide.

Key Observations:

Substituent Effects :

  • The 2-methoxy-4-nitrophenyl group in the target compound may enhance π-π stacking and hydrogen-bonding interactions compared to halogenated analogs (e.g., 4-fluoro-3-nitrophenyl in ).
  • The 2-methylbenzyl group at position 1 likely improves lipophilicity and membrane permeability relative to BMS-777607’s 4-fluorophenyl .

Biological Activity Trends :

  • BMS-777607 demonstrates potent Met kinase inhibition due to its ethoxy-aryloxy linker and fluorophenyl group, which optimize target binding . The target compound’s nitro group may similarly enhance interactions with kinase ATP-binding pockets.
  • Antimicrobial activity in sulfonamide derivatives (e.g., ) highlights the importance of electron-withdrawing groups (e.g., nitro, chloro) in disrupting bacterial enzymes.

Pharmacokinetic and Toxicity Considerations

  • Solubility : The nitro group may reduce aqueous solubility compared to methoxy- or ethoxy-substituted analogs (e.g., BMS-777607) .
  • Metabolic Stability : The 2-methylbenzyl group could slow oxidative metabolism relative to unsubstituted analogs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-(2-methoxy-4-nitrophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide and its analogs?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-chloronicotinic acid derivatives with substituted anilines in the presence of pyridine and p-toluenesulfonic acid under reflux conditions yields the target compound. Crystallization from methanol or ethanol is often used for purification . Key considerations include optimizing reaction time, temperature, and stoichiometry to minimize by-products.

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Techniques include:

  • X-ray crystallography to resolve tautomeric forms (e.g., keto-amine vs. hydroxy-pyridine tautomers) and confirm planarity of the π-conjugated system .
  • NMR spectroscopy (¹H, ¹³C) to analyze substituent effects on aromatic ring electron density.
  • UV-Vis and fluorescence spectroscopy to study electronic transitions, particularly if nitro or methoxy groups influence spectral shifts .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer :

  • Enzyme inhibition assays (e.g., kinases, proteases) due to the dihydropyridine core’s affinity for enzymatic active sites.
  • Antimicrobial testing using disk diffusion or microbroth dilution methods, given structural similarities to antimicrobial dihydropyridines .
  • Cytotoxicity screening (e.g., MTT assay) against cancer cell lines, as nitro groups often enhance antiproliferative activity .

Advanced Research Questions

Q. How can computational chemistry aid in understanding the compound’s tautomerism and reactivity?

  • Methodological Answer :

  • Density Functional Theory (DFT) calculations predict energy differences between tautomers and identify reactive sites (e.g., nitro group reduction potential).
  • Molecular docking simulates interactions with biological targets (e.g., binding to DNA topoisomerase II) .
  • Solvent effects should be modeled using polarizable continuum models (PCM) to refine predictions .

Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., methoxy vs. chloro groups on the phenyl ring) using bioassay data from analogs .
  • Meta-analysis : Pool data from multiple studies to identify trends, such as increased cytotoxicity with electron-withdrawing groups.
  • Mechanistic studies : Use fluorescence quenching or isothermal titration calorimetry (ITC) to validate target engagement .

Q. How can synthetic protocols be optimized for scalability while maintaining purity?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial design to optimize reaction parameters (e.g., catalyst loading, solvent polarity) .
  • Flow chemistry : Continuous-flow reactors improve heat/mass transfer and reduce side reactions during large-scale synthesis .
  • In-line analytics : Use HPLC or FTIR to monitor reaction progress in real time.

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